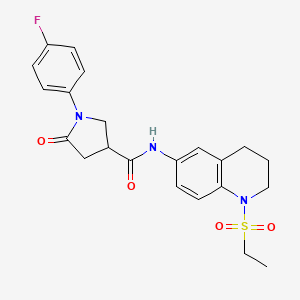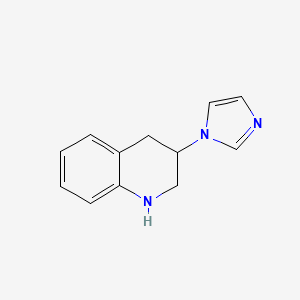
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV–Vis 1H, and 13C NMR .Chemical Reactions Analysis
Imidazole compounds show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . For example, 3-(1H-imidazol-1-yl)propanenitrile has a molecular weight of 121.14 .Scientific Research Applications
Anti-Candida Activity
This compound has shown significant anti-Candida activity. Specifically, the compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a potent anti-Candida albicans agent, with a MIC value of 0.0054 µmol/mL, which is more potent than both fluconazole and miconazole .
Seed Protection and Growth Stimulation
Novel complexes of 3-[3-(1H-imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin have been synthesized and evaluated as seed protectors of selected wheat seedlings. These complexes have shown to protect and stimulate growth of three varieties of wheat, namely Kazakhstanskaya-10, Severyanka, and Miras .
Coupling Amino Acids
This compound has a wide range of applications including coupling amino acids .
Preparation of Beta-Keto Sulfones
It is also used in the preparation of beta-keto sulfones .
Conversion of Alcohols and Amines to Carbamates, Esters, and Ureas
This compound is used to convert alcohols and amines to carbamates, esters, and ureas .
Treatment of Autoimmune Diseases
Treatment of Inflammatory Bowel Disease and Graft-Versus-Host Disease
Anti-Aspergillus Activity
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is Candida albicans , a type of yeast that can cause fungal infections . This compound has shown significant anti-Candida activity, outperforming other antifungal agents such as fluconazole and miconazole .
Mode of Action
The compound’s interaction with its target is likely due to its imidazole ring, which is known to have broad-spectrum antimicrobial properties .
Biochemical Pathways
Imidazole derivatives are known to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption can lead to changes in membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is the inhibition of Candida albicans growth, leading to a reduction in fungal infection . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, making it more potent than both fluconazole and miconazole .
properties
IUPAC Name |
3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHZNXJNMCGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)
![2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369161.png)

![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)
![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)

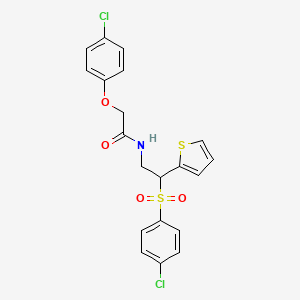
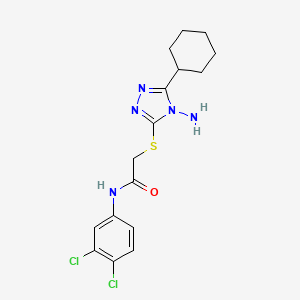
![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)
![N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2369172.png)
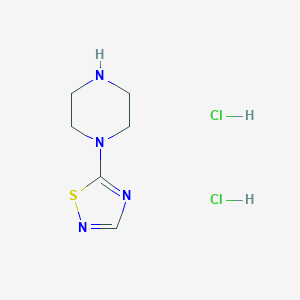
![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)
